molecular formula C12H15N3OS B3051147 2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile CAS No. 313971-49-2

2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile

Cat. No.: B3051147
CAS No.: 313971-49-2
M. Wt: 249.33 g/mol
InChI Key: QSJXXHXNTUWPBL-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile typically involves the condensation reaction of appropriate precursors. One common method is the Gewald reaction, which involves the reaction of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are often used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylthiophene-3-carbonitrile: Lacks the piperidine-1-carbonyl group.

    4-Methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile: Lacks the amino group.

    2-Amino-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile: Lacks the methyl group.

Uniqueness

2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile is unique due to the presence of both the amino and piperidine-1-carbonyl groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups allows for diverse chemical reactivity and the possibility of multiple interactions with biological targets .

Properties

IUPAC Name

2-amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8-9(7-13)11(14)17-10(8)12(16)15-5-3-2-4-6-15/h2-6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJXXHXNTUWPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)N)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350683
Record name 2-amino-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313971-49-2
Record name 2-amino-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carbonitrile
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